molecular formula C14H24FN2O3P B14753478 p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester CAS No. 339-32-2

p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester

Cat. No.: B14753478
CAS No.: 339-32-2
M. Wt: 318.32 g/mol
InChI Key: WZJMQABHPDFVDV-UHFFFAOYSA-N
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Description

p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester: is a chemical compound with the molecular formula C14H24FN2O3P and a molecular weight of 318.324 g/mol . It is known for its unique structure, which includes a phosphonic acid ester group and a fluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester typically involves the reaction of p-fluorophenylphosphonic dichloride with 2-(dimethylamino)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of phosphonic acid derivatives and as a precursor for other complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s phosphonic acid ester group allows it to form strong bonds with these targets, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

  • Bis(2-(dimethylamino)ethyl) (4-chlorophenyl)phosphonate
  • Bis(2-(dimethylamino)ethyl) (4-bromophenyl)phosphonate
  • Bis(2-(dimethylamino)ethyl) (4-methylphenyl)phosphonate

Comparison: Compared to these similar compounds, p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s reactivity and stability, making it more suitable for specific applications in research and industry .

Properties

CAS No.

339-32-2

Molecular Formula

C14H24FN2O3P

Molecular Weight

318.32 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy-(4-fluorophenyl)phosphoryl]oxy-N,N-dimethylethanamine

InChI

InChI=1S/C14H24FN2O3P/c1-16(2)9-11-19-21(18,20-12-10-17(3)4)14-7-5-13(15)6-8-14/h5-8H,9-12H2,1-4H3

InChI Key

WZJMQABHPDFVDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOP(=O)(C1=CC=C(C=C1)F)OCCN(C)C

Origin of Product

United States

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